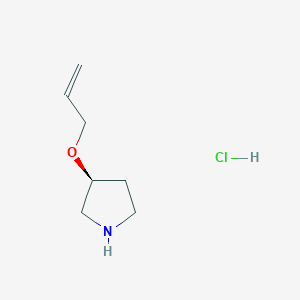
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide, also known as CMIF, is an organic compound that is used in scientific research. It can be synthesized from a variety of starting materials, and has a wide range of applications in research. CMIF has been studied for its biochemical and physiological effects, and has been used in a number of laboratory experiments. Additionally, potential future directions for research involving CMIF will be discussed.
Applications De Recherche Scientifique
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has a number of applications in scientific research. It has been used in studies of enzyme inhibition and receptor binding, as well as studies of drug metabolism and pharmacokinetics. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been used to study the effects of drugs on cardiac and neuronal cells. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the immune system.
Mécanisme D'action
The mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have a number of biochemical and physiological effects. In studies of enzyme inhibition, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has also been shown to have an inhibitory effect on the release of neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide in laboratory experiments has a number of advantages. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the activity of certain enzymes and receptors, making it useful for studying the effects of drugs on the body.
However, there are also some limitations to the use of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide in laboratory experiments. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is not a naturally occurring compound, and its effects may not be representative of the effects of naturally occurring compounds. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the release of neurotransmitters, which may lead to adverse effects in some experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide. One potential direction is to further explore the mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide and its effects on enzymes and receptors. Additionally, further research could be done to explore the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the release of neurotransmitters, as well as the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the immune system. Additionally, further research could be done to explore the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the metabolism of drugs, as well as the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on cardiac and neuronal cells. Finally, further research could be done to explore the potential therapeutic applications of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide.
Méthodes De Synthèse
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide can be synthesized through a number of different methods. One method involves the reaction of 4-fluorobenzenecarboxylic acid with 4-cyano-3-methyl-5-isoxazolone, followed by the addition of anhydrous ammonia. This reaction produces the desired product, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide. Another method involves the reaction of 4-fluorobenzenecarboxylic acid with 4-cyano-3-methyl-5-isoxazolone, followed by the addition of sodium hydroxide and sodium bromide. This reaction also produces N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide.
Propriétés
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-2-4-9(13)5-3-8/h2-5H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFNHDJTSIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)





![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)

